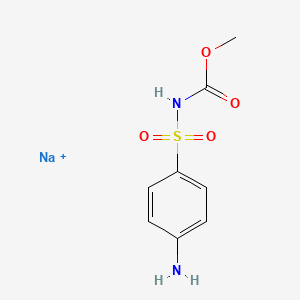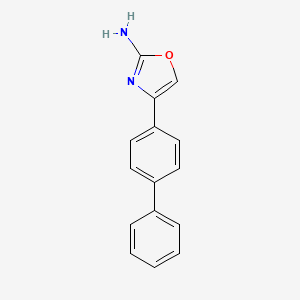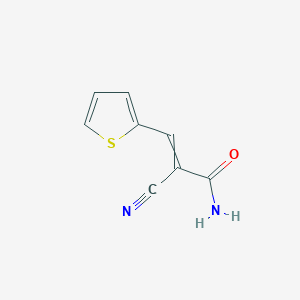![molecular formula C7H6N6O2S B11727154 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThe presence of the 1,2,4-triazole ring, a common pharmacophore, enhances its biological activity and makes it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions including S-alkylation and ring closure to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione has several scientific research applications:
Agrochemistry: The compound is used in the synthesis of pesticides and herbicides, leveraging its biological activity to protect crops from pests and diseases.
Materials Science: It is employed in the design of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can inhibit the proliferation of cancer cells, reduce inflammation, or exert antimicrobial effects depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and anastrozole contain the 1,2,4-triazole ring and exhibit similar biological activities.
Sulfur-Containing Heterocycles: Compounds like thiadiazoles and thiazoles also contain sulfur and nitrogen atoms and are used in similar applications.
Uniqueness
The uniqueness of 2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione lies in its combination of the 1,2,4-triazole ring with the diazinane and sulfanylidene groups, which enhances its versatility and potential for diverse applications in medicinal chemistry, agrochemistry, and materials science .
Properties
Molecular Formula |
C7H6N6O2S |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-(1,2,4-triazol-4-yliminomethyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H6N6O2S/c14-5-4(6(15)12-7(16)11-5)1-10-13-2-8-9-3-13/h1-3H,(H3,11,12,14,15,16) |
InChI Key |
WUJPWXBDLGFGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1N=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)


![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)

![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)


